molecular formula C28H30N2O2 B195073 Darifenacin CAS No. 133099-04-4

Darifenacin

Cat. No. B195073
M. Wt: 426.5 g/mol
InChI Key: HXGBXQDTNZMWGS-RUZDIDTESA-N
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Description

Darifenacin is a synthetic antimuscarinic drug developed by Pfizer and approved by the FDA in 2004 for the treatment of overactive bladder. It is a potent and selective M3 muscarinic receptor antagonist and is currently marketed as an extended-release formulation under the trade name Enablex. Darifenacin has been found to be safe and effective in the treatment of overactive bladder, with fewer side effects than other antimuscarinic drugs.

Scientific Research Applications

1. Application in the Development of Nanocarrier-Based Darifenacin Hydrobromide Gel

Methods of Application or Experimental Procedures: Oil, surfactant, and cosurfactant were selected based on the solubility of the drug, and surfactant: cosurfactant in surfactant mixture (S mix) was selected at a 1:1 ratio as inferred from the pseudo ternary phase diagram . The D-optimal mixture design was used to optimize the o/w microemulsion wherein the globule size and zeta potential were selected as dependable variables . The prepared microemulsions were also characterized for various physico-chemical properties like transmittance, conductivity, and TEM . The optimized microemulsion was gelled using Carbopol 934 P and assessed for drug release in vitro and ex vivo, viscosity, spreadability, pH, etc .

Results or Outcomes: The optimized microemulsion showed a globule size of less than 50 nm and a high zeta potential of -20.56 mV . The ME gel could sustain the drug release for 8 hours as reflected in in vitro and ex vivo skin permeation and retention studies . The accelerated stability study showed no significant change in applied storage conditions . An effective, stable, non-invasive microemulsion gel containing darifenacin hydrobromide was developed . The achieved merits could translate into increased bioavailability and dose reduction .

2. Treatment of Overactive Bladder

Methods of Application or Experimental Procedures: Darifenacin, a selective muscarinic M3 receptor antagonist, is administered to patients suffering from overactive bladder . The M3 receptor selectivity of darifenacin improves the symptoms of overactive bladder while reducing the potential for deleterious effects of non-M3 muscarinic receptor antagonism in the brain or heart .

3. Management of Urinary Incontinence

Methods of Application or Experimental Procedures: Darifenacin selectively antagonizes the muscarinic M3 receptor . This block reduces the urgency to urinate and so it should not be used in people with urinary retention .

Results or Outcomes: Darifenacin has been shown to effectively manage urinary incontinence by reducing the frequency of urination and the urgency to urinate .

4. Development of Darifenacin Self-assembled Liquid Crystal Cubic Nanoparticles

Summary of the Application

This research focuses on the development and characterization of Darifenacin-loaded self-assembled liquid crystal cubic nanoparticles (LCCN). The aim is to create a sustained release approach for an overnight control of overactive bladder .

Methods of Application or Experimental Procedures: An anhydrous approach was used for the preparation of these cubic nanoparticles using a hydrotropic agent (propylene glycol), with minimal energy input . Upon dispersion in an aqueous medium, the system was successfully transformed to cubosomal nanoparticles counterpart .

Results or Outcomes: The optimized formula displayed small particle size, good homogeneity, and zeta potential along with controlled in vitro release profile and ex vivo permeation through rabbit intestine . Thus, self-assembled LCCN might offer an alternative anhydrous approach for the preparation of cubosomal nanoparticles with controlled release profile for a possibly better control of overactive bladder syndrome .

5. Treatment of Overactive Bladder

Methods of Application or Experimental Procedures: Darifenacin, a novel M3 selective receptor antagonist, offers an alternative approach to the treatment of overactive bladder by targeting the M3 receptor subtype whilst sparing effects at other sites including the brain and the heart .

Results or Outcomes: The pharmacology and pharmacokinetics of darifenacin are summarized, and its clinical efficacy and demonstrated safety profile are described . Overactive bladder (OAB) is a common, debilitating and chronic condition, characterized by symptoms of urgency with or without urge incontinence and usually accompanied by increased frequency of micturition and nocturia .

properties

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGBXQDTNZMWGS-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048290
Record name Darifenacin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Darifenacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014639
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Solubility

2.98e-04 g/L
Record name Darifenacin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Darifenacin selectively antagonizes the muscarinic M3 receptor. M3 receptors are involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function.
Record name Darifenacin
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Product Name

Darifenacin

CAS RN

133099-04-4
Record name Darifenacin
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Record name Darifenacin [USAN:INN:BAN]
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Record name Darifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00496
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Record name Darifenacin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, (3S)
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Record name DARIFENACIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Darifenacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture containing 3-(R,S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (0.33 g-see Preparation 8), 5-(2-bromoethyl)-2,3-dihydrobenzofuran (0.25 g-see Preparation 13), anhydrous potassium carbonate (0.3 g) and acetonitrile (10 ml) was heated under reflux for 2 hours. The mixture was partitioned between dichloromethane (50 ml) and 10% aqueous potassium carbonate (10 ml), the layers were separated, and the aqueous layer extracted with dichloromethane (3×20 ml). The combined dichloromethane extracts were dried (MgSO4) and concentrated in vacuo to leave a gum which was purified by column chromatography on silica eluting with dichloromethane containing methanol (0% up to 8%). The product-containing fractions were combined and concentrated in vacuo to leave an oil which was crystallised from diisopropyl ether to give the title compound as a colourless powder, yield 0.17 g, m.p. 131°-132° C.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,570
Citations
A Skerjanec - Clinical pharmacokinetics, 2006 - Springer
… darifenacin are achieved approximately 7 hours post-dose. After oral administration, darifenacin … From intravenous administration, it has been established that darifenacin possesses a …
Number of citations: 77 link.springer.com
F Haab, L Stewart, P Dwyer - European urology, 2004 - Elsevier
… use, with no difference between the darifenacin groups and those taking … Conclusions: Darifenacin significantly improves the major … from the M 3 selective receptor profile of darifenacin. …
Number of citations: 319 www.sciencedirect.com
WD Steers - Urologic Clinics, 2006 - urologic.theclinics.com
Darifenacin is one of several recently approved antimuscarinics for the treatment of overactive bladder and urge urinary incontinence. Darifenacin is manufactured by Novartis, acquired …
Number of citations: 24 www.urologic.theclinics.com
C Chapple, W Steers, P Norton, R Millard… - BJU …, 2005 - Wiley Online Library
… Relative to baseline, 12 weeks of treatment with darifenacin … trend in each study for which darifenacin 7.5 and 15 mg were … Darifenacin was well tolerated; the most common AEs were …
W Steers, J Corcos, J Foote, G Kralidis - BJU international, 2005 - Wiley Online Library
… patients on darifenacin (overall … ) for darifenacin over placebo. Subset analysis suggested that some patients (those remaining on darifenacin 7.5 mg) were more sensitive to darifenacin …
JL Kirwin - Formulary, 2004 - search.ebscohost.com
… Patients treated with darifenacin experienced significantly greater reducdons … darifenacin may be associated with decreased impairment of salivary flow versus oxybutynin. Darifenacin …
Number of citations: 3 search.ebscohost.com
RB Lipton, K Kolodner, K Wesnes - The Journal of urology, 2005 - auajournals.org
… Because preliminary studies suggested that darifenacin may enhance cognitive function, this study was powered to detect a beneficial effect of darifenacin relative to placebo. For …
Number of citations: 202 www.auajournals.org
S Hill, V Khullar, JJ Wyndaele, K Lheritier - International Urogynecology …, 2006 - Springer
… frequency of micturitions seen with darifenacin at week 12, a … mg darifenacin qd and 30% treated with 30 mg darifenacin qd … increased in the darifenacin groups compared with patients …
Number of citations: 73 link.springer.com
N Zinner, J Susset, M Gittelman… - … journal of clinical …, 2006 - Wiley Online Library
… Darifenacin has been shown in clinical studies to provide … hospital clinic setting found that darifenacin 30 mg once daily (… To further evaluate the impact of darifenacin 15 mg qd on more …
Number of citations: 67 onlinelibrary.wiley.com
K Miyamae, M Yoshida, S Murakami, H Iwashita… - Pharmacology, 2003 - karger.com
Darifenacin [(S)-2--2,2-diphenylacetamide] is a novel antimuscarinic drug currently undergoing phase III trials for the treatment of overactive bladder. We investigated the functional …
Number of citations: 30 karger.com

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